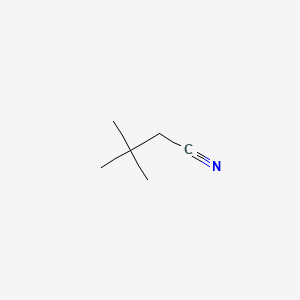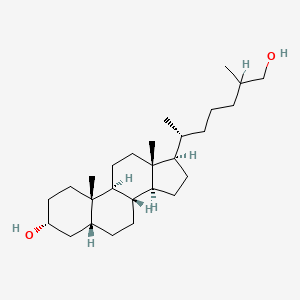
5beta-Cholestane-3alpha,26-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Cholestane-3alpha,26-diol is a cholanoid.
Scientific Research Applications
Synthesis and Metabolism Studies
Synthesis Techniques
A study by Dayal et al. (1978) focused on the synthesis of various forms of 5beta-cholestane, including 5beta-cholestane-3alpha,7alpha,24-triol and 5beta-cholestane-3alpha,7alpha,26-triol. These compounds were synthesized starting from 5beta-cholestane-3alpha,7alpha,25-triol, using dehydration, hydroboration, and oxidation techniques. This work is significant for understanding the preparation of epimeric bile alcohols for biological studies related to bile acid biosynthesis (Dayal et al., 1978).
Metabolic Pathways in Humans
Shefer et al. (1978) investigated the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha,7alpha-diol in human liver, leading to the formation of 5beta-cholestane-3alpha,7alpha,26-triol among other compounds. This study provides insights into the human liver's role in chenodeoxycholic acid biosynthesis and the degradation of the steroid side chain (Shefer et al., 1978).
Chemical Synthesis and Liver Metabolism
Kuramoto et al. (1978) synthesized 5beta-[G-3H]Cholestane-3alpha,7alpha,24xi,25-tetrol and examined its metabolism in the perfused rabbit liver. The study provided valuable information on the metabolism of bile alcohols and acids in the liver, highlighting the complexity of cholestane-based compound processing (Kuramoto et al., 1978).
Biological Studies and Biosynthesis
Role in Cholic Acid Biosynthesis
Dayal et al. (1978) also described the synthesis of biological precursors of cholic acid, including compounds derived from 5beta-cholestane. This research is crucial for understanding the biosynthetic pathways leading to cholic acid, a significant bile component (Dayal et al., 1978).
Study in Cerebrotendinous Xanthomatosis
Shefer et al. (1975) identified pentahydroxy bile alcohols, including 5beta-cholestane derivatives, in patients with cerebrotendinous xanthomatosis (CTX). This work is important for understanding abnormal bile alcohol metabolism in specific diseases (Shefer et al., 1975).
Cholestane Alkaloids Transformation
Belič et al. (1977) reported on the transformation of various cholestane derivatives, including 5alpha-cholestane-3beta,7alpha-diol, by Nocardia restrictus, highlighting the potential for microbial processing of these compounds (Belič et al., 1977).
properties
CAS RN |
72843-39-1 |
|---|---|
Product Name |
5beta-Cholestane-3alpha,26-diol |
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
DKISDYAXCJJSLZ-RKOYIKFYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)CO |
synonyms |
5 beta-cholestane-3 alpha,27-diol cholestane-3,27-diol cholestane-3,27-diol, (3beta,5alpha,25S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




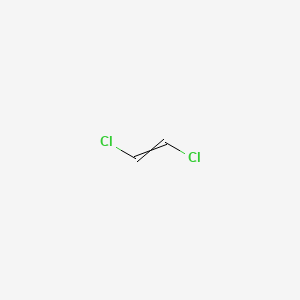

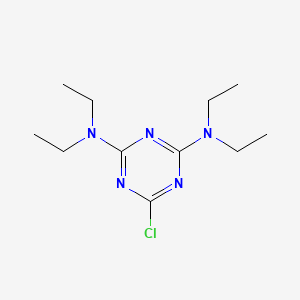
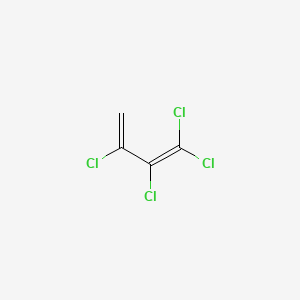
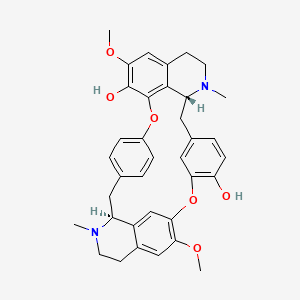
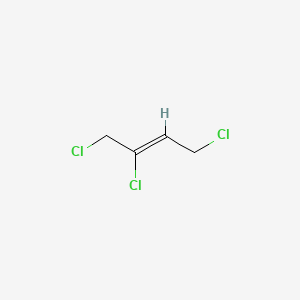
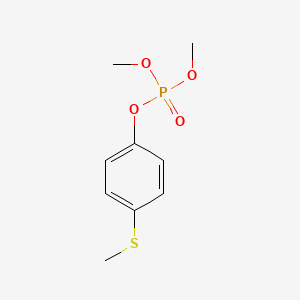



![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)
